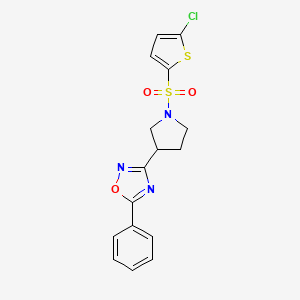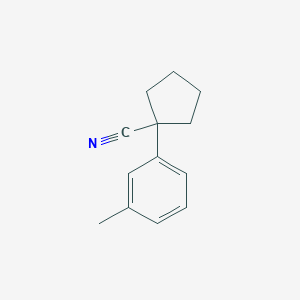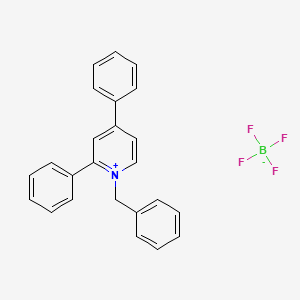
1-Benzyl-2,4-diphenylpyridin-1-ium; tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2,4-diphenylpyridin-1-ium; tetrafluoroborate, commonly known as BDP, is a fluorescent dye that has gained popularity in recent years due to its unique properties. BDP is widely used in scientific research, particularly in the field of biochemistry, due to its ability to label and track molecules within cells.
Mecanismo De Acción
BDP works by binding to specific molecules within cells and emitting a fluorescent signal when exposed to light. This allows researchers to track the movement and interactions of molecules within cells, providing valuable insights into cellular processes.
Biochemical and Physiological Effects:
BDP is generally considered to be non-toxic and does not have any known physiological effects. However, it is important to note that the concentration and duration of exposure can have an impact on cell viability and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BDP is its high sensitivity and specificity, which allows for precise tracking of molecules within cells. It is also relatively easy to use and can be applied to a wide range of experimental systems.
However, there are also some limitations to the use of BDP in lab experiments. For example, it is not suitable for use in live animal studies due to its limited tissue penetration. Additionally, BDP can be prone to photobleaching, which can limit its usefulness in long-term experiments.
Direcciones Futuras
There are many potential future directions for the use of BDP in scientific research. One area of interest is the development of new applications for BDP in the study of disease processes, such as cancer and neurodegenerative disorders. Another potential direction is the development of new BDP derivatives with improved properties, such as increased tissue penetration or reduced photobleaching.
In conclusion, 1-Benzyl-2,4-diphenylpyridin-1-ium; tetrafluoroborate is a valuable tool for scientific research, particularly in the field of biochemistry. Its unique properties make it an ideal fluorescent probe for tracking molecules within cells, and its potential future applications are vast. As with any scientific tool, it is important to use BDP responsibly and with careful consideration of its limitations and potential impact on experimental outcomes.
Métodos De Síntesis
BDP can be synthesized through a multi-step process involving the reaction of benzyl chloride with 2,4-diphenylpyridine, followed by the addition of tetrafluoroboric acid. The resulting product is a yellow-orange powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
BDP has a wide range of applications in scientific research, particularly in the field of biochemistry. It is commonly used as a fluorescent probe to label and track molecules within cells, such as proteins, lipids, and nucleic acids. BDP is also used in the study of cell signaling pathways and the identification of drug targets.
Propiedades
IUPAC Name |
1-benzyl-2,4-diphenylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N.BF4/c1-4-10-20(11-5-1)19-25-17-16-23(21-12-6-2-7-13-21)18-24(25)22-14-8-3-9-15-22;2-1(3,4)5/h1-18H,19H2;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEGAITUPFNDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2,4-diphenylpyridin-1-ium tetrafluoroborate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2647239.png)
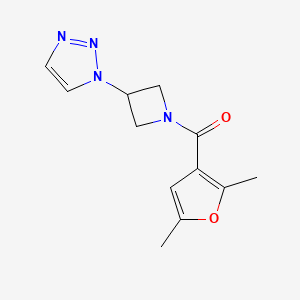
![N1-cyclohexyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2647244.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2647245.png)

![N-(4-bromo-2-methylphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2647247.png)

![2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide](/img/structure/B2647249.png)

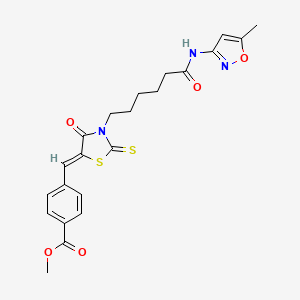
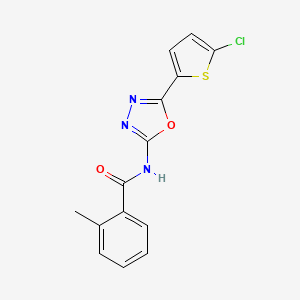
![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647253.png)
